molecular formula C5H3ClN2O3 B1465010 6-Chloro-2-nitropyridin-3-ol CAS No. 887471-39-8

6-Chloro-2-nitropyridin-3-ol

Cat. No. B1465010
M. Wt: 174.54 g/mol
InChI Key: GTCNAHJEWXSQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3ClN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-nitropyridin-3-ol consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 6th position with a chlorine atom, at the 2nd position with a nitro group (-NO2), and at the 3rd position with a hydroxyl group (-OH) .


Physical And Chemical Properties Analysis

6-Chloro-2-nitropyridin-3-ol is a solid compound with a molecular weight of 174.54 g/mol . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

6-Chloro-2-nitropyridin-3-ol

is a chemical compound with the molecular formula C5H3ClN2O3 . It is a solid substance with a molecular weight of 174.54 . This compound is used as an important raw material and intermediate in various fields including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

    Preparation of Nitropyridine Derivatives

    This compound could potentially be used in the preparation of nitropyridine derivatives . However, the specific details of the process are not provided in the source.

    Proteomics Research

    Some sources suggest that 6-Chloro-2-nitropyridin-3-ol could be used in proteomics research , but again, the specific applications and methods are not detailed.

    Simulation Visualizations

    Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . It’s possible that this compound could be used in such simulations, but the source does not provide further details.

Safety And Hazards

6-Chloro-2-nitropyridin-3-ol is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

6-chloro-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCNAHJEWXSQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699622
Record name 6-Chloro-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-nitropyridin-3-ol

CAS RN

887471-39-8
Record name 6-Chloro-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-nitropyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-nitropyridin-3-ol
Reactant of Route 3
6-Chloro-2-nitropyridin-3-ol
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-nitropyridin-3-ol
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-nitropyridin-3-ol
Reactant of Route 6
6-Chloro-2-nitropyridin-3-ol

Citations

For This Compound
2
Citations
Y Hao, J Wang, J Ma, X Yu, Z Li, S Wu, S Tian, H Ma… - Bioorganic …, 2023 - Elsevier
… To a solution of 6-chloro-2-nitropyridin-3-ol (14 g, 83 mmol) in THF/water (300 mL /100 mL) was added ammonium chloride (89 g, 1673 mmol) and zinc powder (44 g, 669 mmol) in …
Number of citations: 1 www.sciencedirect.com
Á Serrano Farinas - scholar.archive.org
Deoxyribonucleic acid (DNA) encodes the genetic data of most organisms. Abnormalities in the genome or the unregulated overexpression of certain genes can be the cause of multiple …
Number of citations: 2 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.